molecular formula C10H12O B13574254 1-o-Tolylprop-2-en-1-ol CAS No. 39627-62-8

1-o-Tolylprop-2-en-1-ol

Cat. No.: B13574254
CAS No.: 39627-62-8
M. Wt: 148.20 g/mol
InChI Key: OPCZQNWWXIQJJQ-UHFFFAOYSA-N
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Description

1-o-Tolylprop-2-en-1-ol is a propargylic alcohol compound of interest in organic synthesis and medicinal chemistry research. Enantiomerically pure propargylic alcohols are highly valuable synthetic precursors for the preparation of a diverse range of organic targets . As a chiral building block, this compound features both an alkyne and a hydroxyl group, making it a versatile intermediate for constructing more complex molecular architectures through various chemical transformations. Compounds within this class are frequently investigated for their potential biological activities, as the chalcone and flavonoid structural motifs, which are often accessed from such intermediates, are known to exhibit a range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects . Researchers utilize this material in the development of novel chemical entities and as a standard in analytical studies. This compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39627-62-8

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

1-(2-methylphenyl)prop-2-en-1-ol

InChI

InChI=1S/C10H12O/c1-3-10(11)9-7-5-4-6-8(9)2/h3-7,10-11H,1H2,2H3

InChI Key

OPCZQNWWXIQJJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C=C)O

Origin of Product

United States

Sophisticated Methodologies for the Chemical Synthesis of 1 O Tolylprop 2 En 1 Ol

Strategic Retrosynthetic Analysis and Identification of Advanced Precursors

Retrosynthetic analysis of 1-o-tolylprop-2-en-1-ol reveals two primary disconnection approaches, identifying key precursors for its synthesis. The most straightforward strategy involves the disconnection of the carbon-carbon bond formed between the carbinol carbon and the adjacent vinyl group. This points to a nucleophilic addition of a vinyl organometallic reagent to an electrophilic carbonyl compound.

Primary Disconnection Pathways:

Pathway A (Grignard-type reaction): This pathway identifies 2-methylbenzaldehyde (B42018) (o-tolualdehyde) as the electrophilic precursor and a vinyl nucleophile, such as vinylmagnesium bromide, as the corresponding synthetic equivalent. chemicalbook.comorgsyn.org This is a widely used and efficient method for constructing the target allylic alcohol.

Pathway B (Reduction): An alternative disconnection involves the reduction of the corresponding α,β-unsaturated ketone. This identifies 1-o-tolylprop-2-en-1-one (B13618341) as the precursor, which can be selectively reduced at the carbonyl group to yield the desired allylic alcohol.

These precursors are readily available or can be synthesized through established methods. For instance, o-tolualdehyde can be prepared via the oxidation of o-xylene (B151617) or o-tolylcarbinol. orgsyn.org

Advanced Nucleophilic Addition Strategies for Allylic Alcohol Formation

The addition of organometallic reagents to carbonyl compounds is a cornerstone of carbon-carbon bond formation. For the synthesis of this compound, the reaction between o-tolualdehyde and a vinyl organometallic reagent is a highly effective method. chemicalbook.com

Vinylmagnesium Bromide Addition: The use of vinylmagnesium bromide, a Grignard reagent, is a common and practical approach. The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF). The nucleophilic vinyl group attacks the electrophilic carbonyl carbon of o-tolualdehyde, and subsequent aqueous workup yields this compound. chemicalbook.comorgsyn.org The reactivity and diastereoselectivity of such additions can be influenced by the presence of Lewis acids. researchgate.net While the reaction of vinylmagnesium bromide with o-tolualdehyde is a direct route, the regioselectivity of Grignard additions can sometimes be influenced by the substrate, although with simple aldehydes like o-tolualdehyde, 1,2-addition to the carbonyl is the overwhelmingly favored pathway. nih.gov

Organolithium Variants: Vinyllithium reagents can also be employed and may offer different reactivity profiles or stereoselectivities compared to their Grignard counterparts. These reactions are also typically performed in ethereal solvents at low temperatures to control reactivity.

Table 1: Representative Organometallic Addition Reactions for this compound Synthesis

ElectrophileNucleophileSolventConditionsProductReference
2-MethylbenzaldehydeVinylmagnesium bromideTetrahydrofuran (THF)Room Temperature, followed by workupThis compound chemicalbook.comorgsyn.org
2-MethylbenzaldehydeVinyllithiumDiethyl ether/THFLow Temperature (-78 °C to rt)This compoundGeneral Knowledge

Another powerful strategy for the synthesis of this compound is the selective reduction of the corresponding α,β-unsaturated ketone, 1-o-tolylprop-2-en-1-one. This method requires a reducing agent that chemoselectively reduces the carbonyl group without affecting the carbon-carbon double bond.

Commonly used selective hydride donors include:

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent often used for the 1,2-reduction of enones to allylic alcohols. The reaction is typically carried out in protic solvents like methanol (B129727) or ethanol (B145695) at room temperature.

Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent, LiAlH₄ can also be used. However, careful control of reaction conditions, such as low temperatures, is necessary to prevent over-reduction or side reactions.

Diisobutylaluminium Hydride (DIBAL-H): This is another selective reducing agent that can be effective for the desired transformation, often providing high yields at low temperatures.

The choice of reducing agent and reaction conditions is crucial for maximizing the yield of the desired allylic alcohol and minimizing the formation of the corresponding saturated alcohol. rsc.org

Catalytic and Stereoselective Synthetic Approaches

More advanced synthetic methods focus on catalytic and stereoselective routes to produce this compound, particularly in its enantiomerically enriched forms.

Transition metal catalysis offers efficient and atom-economical pathways to allylic alcohols. While direct coupling reactions to form this compound are less common, related transformations highlight the potential of this approach. For instance, palladium-catalyzed allylic C-H oxidation of a suitable precursor like (E)-3-(o-tolyl)prop-2-ene could theoretically yield the target compound, although this specific transformation is not widely documented. rsc.org

More relevant are transition metal-catalyzed additions to aldehydes. For example, chromium-catalyzed additions of vinyl halides to aldehydes can produce allylic alcohols. nih.gov The development of new transition metal-catalyzed reactions is an active area of research, with the potential for novel synthetic routes to compounds like this compound. cuny.edu

The synthesis of specific enantiomers of this compound is of significant interest, and both organocatalysis and biocatalysis provide powerful tools to achieve this.

Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids or amines, can be used to catalyze the enantioselective addition of nucleophiles to aldehydes or the enantioselective reduction of ketones. nih.govrsc.org These methods offer a metal-free alternative for the synthesis of chiral molecules. For example, an organocatalytic enantioselective allylation of o-tolualdehyde could provide access to chiral this compound.

Biocatalysis: Enzymes, particularly alcohol dehydrogenases (ADHs), are highly effective catalysts for the enantioselective reduction of ketones. The biocatalytic reduction of 1-o-tolylprop-2-en-1-one using a suitable ADH can produce (R)- or (S)-1-o-tolylprop-2-en-1-ol with high enantiomeric excess (ee). rsc.org For example, a biotransformation process has been reported to yield (R)-1-(o-tolyl)prop-2-en-1-ol with a 43% yield and 88% ee. rsc.org These enzymatic methods are performed in aqueous media under mild conditions, making them environmentally benign. chemrxiv.orgmdpi.comrsc.org

Table 2: Enantioselective Synthesis of this compound

PrecursorCatalyst/MethodProductYieldEnantiomeric Excess (ee)Reference
1-o-Tolylprop-2-en-1-oneBiotransformation (ADH)(R)-1-o-Tolylprop-2-en-1-ol43%88% rsc.org

Regioselective and Chemoselective Control in this compound Formation

Achieving high levels of regioselectivity and chemoselectivity is paramount in the synthesis of allylic alcohols like this compound to minimize the formation of unwanted byproducts. The inherent nature of the Grignard reaction, a cornerstone of carbon-carbon bond formation, presents challenges due to the high reactivity of the organomagnesium halide, which can lead to side reactions if not properly controlled. beyondbenign.orgrsc.org

Regioselectivity in the context of reactions involving allylic systems is crucial. For instance, in related transformations of allylic alcohols, the choice of catalyst can dictate the position of nucleophilic attack. Nickel-catalyzed reactions, for example, can be tuned to favor either alkylation or reduction at specific sites by selecting the appropriate ligand. organic-chemistry.org While not directly describing the synthesis of this compound, this works highlights that the regiochemical outcome in reactions of similar substrates can be controlled. Similarly, iridium and rhodium catalysts have been employed for the reductive transposition of allylic alcohol derivatives, offering regioselectivity complementary to established palladium-catalyzed methods. rsc.orgresearchgate.net These catalytic systems allow for the selective deoxygenation at either the α or γ position relative to the hydroxyl group, demonstrating that precise control over regioselectivity in allylic systems is achievable through catalyst selection. rsc.orgresearchgate.net

Chemoselectivity , the ability to react with one functional group in the presence of others, is another critical aspect. The Grignard reaction itself is highly chemoselective for the carbonyl group of aldehydes and ketones. rsc.org However, in more complex molecules, other functional groups might be susceptible to reaction. The development of catalytic systems that operate under mild conditions is a key strategy to enhance chemoselectivity. For example, iridium and rhodium-catalyzed reductive transpositions of allylic carbonates proceed under mild conditions, enabling the selective deoxygenation in the presence of functional groups that are typically reduced by metal hydrides. rsc.orgresearchgate.net This high degree of chemoselectivity prevents unwanted side reactions and simplifies purification processes.

The table below summarizes different catalytic systems and their impact on selectivity in reactions involving allylic alcohols, providing a framework for understanding how similar principles could be applied to the synthesis of this compound.

Catalyst SystemReaction TypeSelectivity OutcomeReference
Ni(dppe)Cl₂Cross-coupling of allylic alcohols with Grignard reagentsAlkylation products organic-chemistry.org
Ni(PCy₃)₂Cl₂ / dcypeReduction of allylic alcohols with Grignard reagentsHydrogenated products organic-chemistry.org
Iridium or Rhodium catalystsReductive transposition of allylic methyl carbonatesComplementary regioselectivity to Pd-catalysis rsc.orgresearchgate.net
Palladium catalystsReductive transposition of allylic alcohol derivativesGenerally features substrate steric control rsc.orgresearchgate.net

Process Optimization and Scale-Up Considerations in Academic Synthesis

Optimizing the synthesis of this compound in an academic setting involves a systematic evaluation of reaction parameters to maximize yield and purity while ensuring reproducibility. Key factors for optimization include the choice of solvent, temperature, reaction time, and the nature of the Grignard reagent and any catalysts used. rsc.orgresearchgate.net

The solvent plays a critical role in Grignard reactions, influencing the reactivity and stability of the organomagnesium species. rsc.org While traditional solvents like diethyl ether and tetrahydrofuran (THF) are commonly used, research into greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) has shown promising results, in some cases offering superior performance. rsc.orgumb.edu The use of ultrasound has also been explored as a method to activate the magnesium surface, leading to faster and more reproducible Grignard reactions. rsc.org

For the scale-up of the synthesis from a laboratory to a larger academic or pilot scale, several factors must be considered. The exothermic nature of the Grignard reaction requires careful temperature control to prevent runaway reactions. beyondbenign.org On a larger scale, this may necessitate the use of specialized reactors with efficient cooling systems. The work-up procedure also needs to be scalable and efficient. Research has shown that the choice of solvent can significantly impact the ease of work-up. umb.edu Furthermore, the economic and environmental viability of the process becomes more important at a larger scale, encouraging the use of less hazardous and more easily recyclable materials. umb.eduscienceinschool.org

The following table outlines key parameters and considerations for the optimization and scale-up of the synthesis of this compound.

ParameterOptimization ConsiderationsScale-Up Challenges
Solvent Comparison of traditional (diethyl ether, THF) and greener (2-MeTHF) solvents for reaction efficiency and ease of work-up. rsc.orgumb.eduHeat transfer, potential for solvent loss, and recycling strategies.
Temperature Determining the optimal temperature to balance reaction rate and selectivity, while minimizing side reactions.Managing the exothermicity of the reaction to ensure safety and consistent product quality. beyondbenign.org
Reagent Addition Slow, controlled addition of the Grignard reagent to the aldehyde to manage the exothermic reaction. beyondbenign.orgPrecise control of addition rates on a larger scale may require specialized equipment.
Stirring/Mixing Ensuring efficient mixing to maintain a homogeneous reaction mixture and prevent localized overheating.Maintaining efficient agitation in larger reaction vessels.
Work-up Developing a simple and efficient work-up procedure to isolate the pure product.Handling and disposal of larger volumes of aqueous and organic waste.

Integration of Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. researchgate.netscispace.com This involves considering factors such as atom economy, the use of safer solvents, and energy efficiency. scienceinschool.orgacs.org

One of the primary areas for greening the synthesis of this compound is the choice of solvent. skpharmteco.com Traditional Grignard reactions often use anhydrous ethers like diethyl ether or THF, which have safety and environmental concerns. beyondbenign.orgumb.edu Research has focused on identifying greener alternatives. umb.edu 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources, has been shown to be a superior or equal solvent for many Grignard reactions compared to traditional ethereal solvents. rsc.orgumb.edu Another approach involves minimizing the amount of organic solvent by using aqueous conditions, facilitated by a zinc-mediated process, though some ether is still required. beyondbenign.org

The principles of green chemistry can be systematically applied to the synthesis as summarized in the table below:

Green Chemistry PrincipleApplication in this compound Synthesis
Prevention Designing the synthesis to minimize waste generation from the outset.
Atom Economy The Grignard reaction for the synthesis has a relatively high atom economy. acs.org
Less Hazardous Chemical Syntheses Exploring alternative, less hazardous reagents and reaction conditions.
Designing Safer Chemicals The focus is on the synthesis process rather than the final product's intrinsic toxicity.
Safer Solvents and Auxiliaries Replacing traditional ethers with greener alternatives like 2-MeTHF or using aqueous-based systems. beyondbenign.orgrsc.orgumb.edu
Design for Energy Efficiency Utilizing methods like sonication to reduce reaction times and performing reactions at ambient temperature. rsc.org
Use of Renewable Feedstocks Using solvents like 2-MeTHF which can be derived from renewable resources. umb.edu
Reduce Derivatives The direct Grignard reaction avoids the need for protecting groups on the starting materials. scispace.com
Catalysis While the primary synthesis is stoichiometric, catalytic methods are explored for related transformations and could be adapted. organic-chemistry.orgrsc.org
Design for Degradation This principle is more relevant to the product's lifecycle than its synthesis.
Real-time analysis for Pollution Prevention Implementing in-process monitoring to prevent the formation of byproducts.
Inherently Safer Chemistry for Accident Prevention Choosing solvents with higher flash points and less hazardous reagents to minimize the risk of accidents. umb.edu

Advanced Spectroscopic Characterization and Structural Elucidation of 1 O Tolylprop 2 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

A complete structural assignment of 1-o-tolylprop-2-en-1-ol would rely heavily on a detailed analysis of its NMR spectra.

High-Resolution ¹H NMR and ¹³C NMR Spectral Interpretation

To date, no specific high-resolution ¹H NMR or ¹³C NMR spectra for this compound have been found in the searched literature. A hypothetical analysis would involve the assignment of chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for each unique proton and carbon atom in the molecule.

Hypothetical ¹H NMR Data Table for this compound:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-OHData not availableData not availableData not available1H
H-1 (CH-OH)Data not availableData not availableData not available1H
H-2 (=CH-)Data not availableData not availableData not available1H
H-3a (=CH₂)Data not availableData not availableData not available1H
H-3b (=CH₂)Data not availableData not availableData not available1H
Aromatic-HData not availableData not availableData not available4H
-CH₃Data not availableData not availableData not available3H

Hypothetical ¹³C NMR Data Table for this compound:

Carbon AssignmentChemical Shift (δ, ppm)
C-1 (CH-OH)Data not available
C-2 (=CH-)Data not available
C-3 (=CH₂)Data not available
C-1' (Aromatic C-C)Data not available
C-2' (Aromatic C-CH₃)Data not available
C-3' to C-6' (Aromatic CH)Data not available
-CH₃Data not available

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Detailed structural elucidation would be further supported by two-dimensional NMR techniques. However, no experimental data from COSY, HSQC, HMBC, or NOESY experiments for this compound are currently available. These techniques are crucial for confirming the connectivity of atoms and their spatial relationships within the molecule.

Infrared (IR) Spectroscopy for Elucidating Key Functional Group Vibrations

An IR spectrum of this compound would provide valuable information about its functional groups. While specific spectra are not available, the expected characteristic absorption bands can be predicted.

Hypothetical IR Spectroscopy Data Table for this compound:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching, broadData not available (typically ~3200-3600)
C-H (Aromatic)StretchingData not available (typically ~3000-3100)
C-H (Alkenyl)StretchingData not available (typically ~3000-3100)
C-H (Alkyl)StretchingData not available (typically ~2850-3000)
C=C (Alkene)StretchingData not available (typically ~1640-1680)
C=C (Aromatic)StretchingData not available (typically ~1450-1600)
C-O (Alcohol)StretchingData not available (typically ~1000-1260)

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

HRMS data is essential for confirming the molecular formula of this compound and understanding its fragmentation behavior. The molecular formula is C₁₀H₁₂O, with a calculated exact mass of approximately 148.0888 Da. Analysis of the fragmentation pattern would provide insights into the stability of different parts of the molecule.

Hypothetical HRMS Fragmentation Data Table for this compound:

m/z (Fragment Ion)Proposed Fragment Structure
148.0888[C₁₀H₁₂O]⁺ (Molecular Ion)
Data not availableData not available
Data not availableData not available
Data not availableData not available

X-ray Crystallography for Definitive Solid-State Structure, Absolute Stereochemistry, and Conformation

No published X-ray crystallographic data for this compound could be located. If the compound is crystalline, single-crystal X-ray diffraction would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. For a chiral sample, it could also determine the absolute stereochemistry.

Chiroptical Methods (e.g., Circular Dichroism) for Enantiomeric Excess and Absolute Configuration Determination (if chiral)

This compound possesses a stereocenter at the carbinol carbon (C-1), making it a chiral molecule that can exist as two enantiomers. Chiroptical methods such as circular dichroism (CD) spectroscopy would be instrumental in determining the enantiomeric excess (ee) of a sample and could be used in conjunction with theoretical calculations to assign the absolute configuration ((R) or (S)) of the enantiomers. However, no such studies have been reported in the available literature.

Mechanistic Chemical Reactivity and Transformative Studies of 1 O Tolylprop 2 En 1 Ol

Reactivity of the Allylic Hydroxyl Group

The allylic hydroxyl group in 1-o-tolylprop-2-en-1-ol is a key functional group that dictates much of its chemical behavior. Its position adjacent to both a vinyl group and an aromatic ring allows for a diverse range of reactions.

Redox Isomerization and Tautomerization Pathways to Carbonyl Compounds

The isomerization of allylic alcohols to their corresponding carbonyl compounds is a synthetically useful transformation. In the case of this compound, this can lead to the formation of 1-(o-tolyl)propan-1-one. This process can be catalyzed by various transition metal complexes, such as those of ruthenium. york.ac.uk The reaction essentially involves a 1,3-hydrogen shift.

Furthermore, the related oxy-Cope rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement, can also lead to carbonyl compounds. In this type of reaction, a hydroxyl group at the 3-position of a 1,5-diene results in an enol intermediate after rearrangement, which then tautomerizes to a stable carbonyl compound. masterorganicchemistry.comorganic-chemistry.org While this compound itself is not a 1,5-diene, this principle illustrates a pathway for the conversion of allylic alcohols to carbonyls.

Electrophilic and Nucleophilic Substitution Reactions

The hydroxyl group of this compound can be subjected to substitution reactions. Under acidic conditions or in the presence of a Lewis acid, the hydroxyl group can be protonated and subsequently eliminated as a water molecule, generating an allylic carbocation. This cation can then be attacked by a nucleophile. The direct nucleophilic substitution of allylic alcohols is considered an atom-economical and green method. sioc-journal.cn

Conversely, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. For instance, treatment of this compound with thionyl chloride in diethyl ether can produce the corresponding allylic chloride. pitt.edu This halide can then undergo substitution with various nucleophiles.

Electrophilic substitution reactions typically occur on the aromatic ring, where an electrophile replaces a hydrogen atom. wikipedia.org The hydroxyl and allyl groups can influence the regioselectivity of such reactions.

Oxidation and Reduction Processes Leading to Diverse Molecular Scaffolds

The oxidation of this compound can yield different products depending on the oxidizing agent and reaction conditions. Mild oxidation can produce the corresponding α,β-unsaturated ketone, 1-o-tolylprop-2-en-1-one (B13618341). rsc.orgntu.edu.sg Stronger oxidizing agents can lead to cleavage of the double bond or oxidation of the aromatic ring.

Reduction of this compound can also lead to various molecular structures. Catalytic hydrogenation, for example, can reduce the double bond to afford 1-(o-tolyl)propan-1-ol. Depending on the catalyst and conditions, the carbonyl group in the oxidized product, 1-o-tolylprop-2-en-1-one, can also be reduced. rsc.org The synthesis of diverse molecular scaffolds from simple starting materials is a key goal in organic synthesis, and the reactivity of this compound allows it to be a precursor to a variety of complex structures. rsc.orgmdpi.com

Reaction Type Reagent/Catalyst Product
OxidationPd(II) catalyst1-o-Tolylprop-2-en-1-one rsc.orgntu.edu.sg
ReductionH₂/Pd-C1-(o-Tolyl)propan-1-ol
SubstitutionThionyl chloride1-(o-Tolyl)prop-2-enyl chloride pitt.edu

Reactions Involving the Alkene Moiety

The alkene functional group in this compound is also a site of significant reactivity, participating in addition and rearrangement reactions.

Addition Reactions (e.g., Hydroboration, Epoxidation, Dihydroxylation)

The double bond of this compound can undergo various addition reactions.

Hydroboration-oxidation involves the addition of a boron-hydrogen bond across the double bond, followed by oxidation. This reaction typically proceeds with anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond. The hydroboration of this compound would be expected to yield 1-(o-tolyl)propane-1,2-diol after the oxidation step. cardiff.ac.uk

Epoxidation , typically carried out with a peroxy acid like m-chloroperoxybenzoic acid (mCPBA), would convert the double bond into an epoxide ring, forming 2-(1-hydroxy-1-(o-tolyl)ethyl)oxirane.

Dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. This would result in the formation of 1-(o-tolyl)propane-1,2,3-triol.

Pericyclic and Rearrangement Reactions (e.g., Claisen, Cope Type)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state.

The Claisen rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement of an allyl vinyl ether, which upon heating, yields a γ,δ-unsaturated carbonyl compound. masterorganicchemistry.comwikipedia.org While this compound is not an allyl vinyl ether itself, it can be a precursor to one. For instance, reaction with a vinyl ether in the presence of an acid catalyst could form the necessary substrate for a Claisen rearrangement. The Eschenmoser-Claisen rearrangement is a variation that converts an allylic alcohol into a γ,δ-unsaturated amide. tcichemicals.com

The Cope rearrangement is another rsc.orgrsc.org-sigmatropic rearrangement, but it involves a 1,5-diene. masterorganicchemistry.comwikipedia.orgtcichemicals.com Similar to the Claisen rearrangement, this compound would need to be converted into a suitable 1,5-diene to undergo this reaction. A variation known as the oxy-Cope rearrangement involves a 3-hydroxy-1,5-diene, which rearranges to an enol that tautomerizes to a carbonyl compound, providing a driving force for the reaction. masterorganicchemistry.comorganic-chemistry.org

Reaction Type Reagent Expected Product
Hydroboration-Oxidation1. BH₃ 2. H₂O₂, NaOH1-(o-Tolyl)propane-1,2-diol cardiff.ac.uk
EpoxidationmCPBA2-(1-hydroxy-1-(o-tolyl)ethyl)oxirane
DihydroxylationOsO₄ or cold, alkaline KMnO₄1-(o-Tolyl)propane-1,2,3-triol
Claisen Rearrangement (via allyl vinyl ether)Heatγ,δ-Unsaturated aldehyde or ketone masterorganicchemistry.comwikipedia.org
Cope Rearrangement (via 1,5-diene)HeatRearranged 1,5-diene masterorganicchemistry.comwikipedia.orgtcichemicals.com

Radical-Mediated Reactions and their Mechanistic Implications

The study of radical-mediated reactions involving allylic alcohols such as this compound provides insight into complex molecular transformations. While direct studies on this specific molecule are not extensively detailed, the reactivity can be inferred from related structures, particularly α,β-unsaturated carbonyl compounds and other allylic alcohols. sioc-journal.cn Radical-initiated group migration reactions in diaryl allyl alcohols, for example, are a known powerful strategy for synthesizing various important carbonyl compounds. sioc-journal.cn

A relevant example involves the catalytic bicyclization reaction of 1,5-enynes, which are structurally related to this compound. In these systems, arylsulfonyl radicals, generated in situ from sulfonyl hydrazides, trigger a cascade of reactions. rsc.orgresearchgate.net A plausible mechanism for a similar reaction with this compound would begin with the formation of a sulfonyl radical, often initiated by the decomposition of an agent like benzoyl peroxide (BPO). rsc.org This electrophilic radical would then add to the electron-rich double bond of the prop-2-en-1-ol moiety.

This addition would likely proceed in a regioselective manner, forming a new carbon-sulfur bond and a carbon-centered radical. The subsequent fate of this radical intermediate would dictate the final product structure, potentially involving intramolecular cyclization or other rearrangement pathways. For instance, in studies with related 1,5-enynes, the initial radical addition is followed by a 5-exo-dig/6-endo-trig bicyclization and a homolytic aromatic substitution (HAS) cascade to yield complex polycyclic structures like benzo[b]fluorens. rsc.orgresearchgate.net

Control experiments in related systems have demonstrated the necessity of the radical initiator and other additives, confirming the proposed radical pathway. rsc.org The general reactivity highlights how allylic alcohols can serve as key building blocks in radical-mediated synthesis. sioc-journal.cn

Catalyzed Transformations and Mechanistic Investigations (e.g., Transition Metal Catalysis, Organocatalysis)

The transformation of allylic alcohols is a cornerstone of modern synthetic chemistry, with catalysis playing a pivotal role. The combination of transition metal catalysis and organocatalysis has emerged as a particularly powerful strategy, enabling transformations not possible with either system alone. rsc.orgnih.govd-nb.info This dual-catalysis concept involves the activation of a carbonyl compound by an amine to form a nucleophilic enamine intermediate, while a transition metal complex concurrently generates an electrophilic species, such as a π-allyl complex. d-nb.info

For a molecule like this compound, several catalytic pathways can be envisaged:

Transition Metal Catalysis : Transition metals can activate the allylic alcohol, facilitating nucleophilic substitution or cross-coupling reactions. For instance, Lewis acid catalysts such as Scandium(III) triflate (Sc(OTf)₃) have been used in the propargylation of quinones with related propargylic alcohols, proceeding through a redox chain reaction. nih.gov A similar Lewis acid-catalyzed Friedel-Crafts-type alkylation could potentially be applied to this compound. nih.gov

Organocatalysis : Weak bases can mediate the transformation of related propargyl alcohols. researchgate.net For example, cesium carbonate has been used in modified Favorskii-type reactions for direct alkynylation. researchgate.net While this applies to the precursor alkyne, it demonstrates the potential for organocatalysts to activate the molecule for further reactions.

Combined Catalysis : A synergistic approach using both a transition metal and an organocatalyst could unlock novel reactivity. rsc.orgd-nb.info An amine catalyst could interact with a derivative of this compound (e.g., the corresponding aldehyde) while a transition metal activates the allyl group, setting the stage for a catalytic asymmetric reaction. d-nb.infou-tokyo.ac.jp

A study on a related propargyl alcohol, 1-(o-tolyl)-3-(trimethylsilyl)prop-2-yn-1-ol, showed its utility in a catalyzed reaction, highlighting the potential for such frameworks in synthesis. nih.gov

Table 1: Examples of Catalyzed Reactions on Related Substrates
Substrate TypeCatalyst/ReagentReaction TypeKey FindingReference
Propargylic AlcoholsSc(OTf)₃ / Hantzsch esterPropargylation of CoQ₀Catalytic system enables efficient C-C bond formation via a redox chain mechanism. nih.gov
Aromatic Aldehydes & Propargyl BromideCs₂CO₃ / Et₃NModified Favorskii-type AlkynylationWeak bases can mediate direct alkynylation without the need for transition metals. researchgate.net
Aldehydes & Allylic AcetatesPd(0) / Prolineα-Allylic AlkylationFirst example of combining transition metal and enamine catalysis for direct intermolecular α-alkylation of aldehydes. u-tokyo.ac.jp
1,5-EnynesTBAI / Cu(OAc)₂Radical BicyclizationCo-catalytic system generates arylsulfonyl radicals for cascade cyclizations. researchgate.net

Influence of the o-Tolyl Group on Regio- and Stereoselectivity in Reactions

The regiochemical and stereochemical outcome of reactions involving this compound is significantly influenced by the presence of the ortho-tolyl group. This substituent exerts control primarily through steric effects, and to a lesser extent, electronic effects.

Steric Hindrance: The methyl group at the ortho position of the phenyl ring creates considerable steric bulk around the chiral center (the carbon bearing the hydroxyl group). ontosight.ai This steric hindrance can dictate the trajectory of incoming reagents, thereby influencing the stereoselectivity of reactions at the carbinol center or the adjacent double bond. ontosight.ai For example, in a nucleophilic attack on a derivative ketone or in an epoxidation reaction of the alkene, the reagent would preferentially approach from the face opposite to the bulky o-tolyl group. This can lead to the formation of one diastereomer in preference to the other.

This principle is observed in other systems where an o-tolyl group restricts access to a reactive site, impacting reaction rates and yields compared to its less hindered meta- or para-tolyl analogues. ontosight.ai In the context of catalyzed reactions, the o-tolyl group can influence how the substrate binds to the catalyst's active site, which is a critical factor in determining the stereoselectivity of asymmetric transformations.

Regioselectivity: The o-tolyl group can also affect regioselectivity in reactions involving the allyl moiety. For example, in transition metal-catalyzed allylic substitution reactions, the choice of which carbon of the allyl group is attacked by the nucleophile can be influenced by the steric environment. The o-tolyl group may disfavor attack at the carbon atom closer to it, thereby directing the nucleophile to the terminal carbon of the double bond.

Table 2: Predicted Influence of o-Tolyl Group on Reaction Outcomes
Reaction TypePredicted InfluenceMechanistic RationaleReference
Nucleophilic Addition to C=O (derivative)High DiastereoselectivityThe o-tolyl group sterically blocks one face of the carbonyl, directing attack to the less hindered face. ontosight.ai
Alkene EpoxidationHigh DiastereoselectivityThe bulky substituent directs the epoxidizing agent to the opposite face of the double bond. ontosight.ai
Transition Metal-Catalyzed Allylic AlkylationControl of RegioselectivitySteric hindrance may favor the formation of a π-allyl complex that is preferentially attacked at the less substituted terminal carbon. ontosight.ai
Radical Addition to AlkenePotential influence on stereocenterThe radical may add to the double bond from the less hindered face, influencing the stereochemistry of the resulting radical intermediate. rsc.org

The electronic contribution of the methyl group, being weakly electron-donating, is generally less significant than its steric impact in controlling selectivity, especially when compared to the pronounced steric hindrance it presents at the ortho position.

Strategic Applications of 1 O Tolylprop 2 En 1 Ol in Complex Organic Synthesis

Role as a Versatile Chiral or Achiral Building Block for Novel Molecular Architectures

1-o-Tolylprop-2-en-1-ol serves as a valuable building block in organic synthesis, available in both chiral and achiral forms. Its structure, featuring a hydroxyl group, a vinyl group, and a tolyl group, offers multiple reaction sites for constructing complex molecular architectures. As a chiral building block, it is instrumental in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. sigmaaldrich.commdpi.com The synthesis of enantioenriched chiral building blocks can be achieved through methods like asymmetric hydrogenation. mdpi.com

The versatility of this compound stems from the reactivity of its functional groups. The hydroxyl group can be derivatized or act as a directing group in various reactions. The double bond can participate in addition reactions, cycloadditions, and cross-coupling reactions, allowing for the elongation and elaboration of the carbon skeleton. The tolyl group, with its methyl substituent, can also be functionalized, although it is more commonly a structural component of the target molecule.

The application of such building blocks is crucial in the development of new drugs and agrochemicals. mdpi.com For instance, chiral amines, which can be derived from chiral alcohols, are vital as resolving agents and chiral auxiliaries in stereoselective synthesis. sigmaaldrich.com The ability to construct novel and complex molecules from relatively simple starting materials like this compound is a cornerstone of modern organic synthesis.

Precursor for the Synthesis of Diverse Heterocyclic Systems

This compound and its derivatives are key precursors in the synthesis of a wide array of heterocyclic compounds. Heterocycles are cyclic compounds containing at least two different elements in the ring, typically carbon and one or more heteroatoms such as nitrogen, oxygen, or sulfur. These structures are prevalent in a vast number of biologically active compounds and functional materials. google.com

The synthesis of various heterocyclic systems often involves the strategic manipulation of the functional groups present in this compound. For example, the related chalcone, (E)-1-(2-propoxyphenyl)-3-(p-tolyl)prop-2-en-1-one, can be synthesized and subsequently used to create more complex heterocyclic structures. rsc.org Chalcones, which are α,β-unsaturated ketones, are well-known intermediates for the synthesis of flavonoids, pyrazolines, and other heterocyclic systems.

Furthermore, derivatives of this compound can be utilized in cyclization reactions to form rings. For instance, intramolecular cyclization of appropriately substituted derivatives can lead to the formation of oxygen-containing heterocycles like 1,3-oxazines. organic-chemistry.org The synthesis of pyrido[2,3-b]indole and morpholine (B109124) hybrid compounds also highlights the utility of chalcone-like structures derived from tolyl-propenone systems. researchgate.net The ability to construct such diverse heterocyclic frameworks underscores the importance of this compound as a versatile starting material.

Intermediate in the Total Synthesis of Natural Products and Bioactive Molecules

The total synthesis of natural products, which are complex chemical substances produced by living organisms, is a significant area of organic chemistry that often drives the development of new synthetic methodologies. sci-hub.se this compound and its structural motifs are valuable intermediates in the synthesis of these intricate molecules and other bioactive compounds. wikipedia.org

For example, the structural unit of an aryl propenol is found in various natural products and their synthetic precursors. The synthesis of these molecules often requires the careful construction of carbon-carbon and carbon-heteroatom bonds, for which this compound can be a useful starting point. The total synthesis of complex molecules may involve numerous steps, and having access to versatile intermediates like this alcohol can significantly streamline the process. wikipedia.org

The synthesis of alkaloids, a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms, can also utilize intermediates structurally related to this compound. For instance, the synthesis of Graveoline and Dubamine alkaloids involves 2-aminochalcones, which share the aryl-propenone backbone. mdpi.com This demonstrates how this structural framework is a key component in the assembly of complex and biologically important molecules.

Utilisation in the Construction of Carbon-Carbon Bonds in Advanced Organic Chemistry

The formation of carbon-carbon (C-C) bonds is a fundamental process in organic chemistry, allowing for the construction of more complex molecules from simpler ones. alevelchemistry.co.ukvanderbilt.edu this compound, with its reactive vinyl group, is a valuable substrate for various C-C bond-forming reactions.

One of the most powerful sets of reactions for C-C bond formation are transition metal-catalyzed cross-coupling reactions. vanderbilt.edu The vinyl group of this compound can participate in reactions like the Heck reaction, which couples an unsaturated halide with an alkene. alevelchemistry.co.uk This allows for the attachment of the tolylpropenol moiety to other molecular fragments, expanding its structural complexity.

Furthermore, the carbonyl group in the oxidized form of the alcohol, 1-o-tolylprop-2-en-1-one (B13618341), provides a handle for other important C-C bond-forming reactions. For example, it can act as a Michael acceptor, allowing for the addition of nucleophiles to the β-carbon of the α,β-unsaturated system. alevelchemistry.co.uk The aldol (B89426) reaction, which involves the reaction of an enolate with a carbonyl compound, is another powerful tool for C-C bond formation that can be applied to derivatives of this compound. vanderbilt.edu These reactions are central to the field of advanced organic chemistry and are extensively used in the synthesis of complex organic molecules. rushim.ru

Functional Group Interconversions and Diversification Strategies

Functional group interconversion is a key strategy in organic synthesis that involves the conversion of one functional group into another. wikipedia.org This allows for the modification of a molecule's reactivity and properties, enabling a wider range of subsequent chemical transformations. This compound, with its hydroxyl and vinyl functional groups, is an excellent substrate for such interconversions, leading to a diverse array of derivatives.

The hydroxyl group of this compound can be transformed into a variety of other functional groups. vanderbilt.edupressbooks.pub For instance, it can be oxidized to a ketone, yielding 1-o-tolylprop-2-en-1-one. This ketone can then undergo a host of reactions, such as reduction back to the alcohol (often with a change in stereochemistry), or reaction with Grignard reagents to form tertiary alcohols. The hydroxyl group can also be converted into a good leaving group, such as a tosylate or a halide, which can then be displaced by a wide range of nucleophiles to introduce new functional groups. vanderbilt.edu

The vinyl group also offers opportunities for functional group interconversion. It can be hydrogenated to a saturated alkyl chain, or it can undergo dihydroxylation to form a diol. Epoxidation of the double bond would yield an epoxide, a versatile intermediate that can be opened with various nucleophiles. These transformations allow for the systematic modification of the this compound scaffold, providing access to a large library of related compounds with potentially different biological activities or material properties.

Stereochemistry and Enantioselective Transformations Involving 1 O Tolylprop 2 En 1 Ol

Chirality and Stereoisomerism of 1-o-Tolylprop-2-en-1-ol and its Derivatives

This compound is a chiral molecule due to the presence of a stereocenter at the carbon atom bonded to the hydroxyl group. This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (R)-1-(o-tolyl)prop-2-en-1-ol and (S)-1-(o-tolyl)prop-2-en-1-ol. rsc.org These enantiomers exhibit identical physical properties except for their interaction with plane-polarized light and other chiral molecules. The stereoisomerism of this compound is fundamental to its application in asymmetric synthesis, where the specific spatial arrangement of atoms can dictate the stereochemical outcome of a reaction.

Derivatives of this compound, formed through reactions at the hydroxyl or allyl group, can also be chiral. If the derivatization introduces a new stereocenter, diastereomers can be formed. The stereochemical relationship between the original and the new stereocenter is of significant interest in stereocontrolled synthesis.

Methods for Enantiomeric and Diastereomeric Excess Determination

The determination of the enantiomeric purity of this compound and its derivatives is crucial for evaluating the success of enantioselective transformations. A primary technique for this is chiral High-Performance Liquid Chromatography (HPLC). For instance, the enantiomeric excess (ee) of (R)-1-(o-tolyl)prop-2-en-1-ol has been determined using a Chiralcel OD-H column with a mobile phase of hexane/isopropanol. rsc.org Similarly, the ee of the related compound 2-(o-tolyl)prop-2-en-1-ol was determined by HPLC with a Chiralcel OD-H column. doi.org

Other spectroscopic techniques are also employed for the rapid determination of enantiomeric excess. nih.gov These methods are often based on the differential interaction of enantiomers with a chiral environment, leading to distinguishable spectroscopic signals.

Asymmetric Synthesis of this compound and its Chiral Derivatives

The asymmetric synthesis of chiral allylic alcohols like this compound can be approached through several strategies. One common method involves the enantioselective addition of an organometallic reagent to an aldehyde. While direct asymmetric synthesis protocols for this compound are not extensively detailed in the provided context, the synthesis of analogous chiral propargylic alcohols has been achieved with high enantioselectivity through the addition of terminal alkynes to aldehydes in the presence of a chiral catalyst. uva.esnih.gov

A prevalent and highly effective method for obtaining enantiomerically enriched this compound is through the resolution of a racemic mixture. This is particularly achieved via kinetic resolution and dynamic kinetic resolution strategies.

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Kinetic resolution (KR) is a method to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org However, the maximum theoretical yield for the resolved enantiomer in KR is 50%. doi.org

To overcome this limitation, dynamic kinetic resolution (DKR) is employed. doi.orgoup.comacs.org In DKR, the kinetic resolution is coupled with in-situ racemization of the less reactive enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomer. doi.orgoup.com For allylic alcohols like this compound, chemoenzymatic DKR is a particularly powerful strategy. acs.orgnih.gov This often involves a combination of a lipase (B570770) for enantioselective acylation and a ruthenium complex for the racemization of the unreacted alcohol. acs.orgorganic-chemistry.org

Several studies have demonstrated the successful DKR of various allylic alcohols using this combined hydrolase-metal catalysis approach. oup.com For example, Candida antarctica lipase B (CALB) and a ruthenium catalyst have been used for the DKR of sterically hindered allylic alcohols. acs.orgnih.gov Similarly, immobilized lipase from Pseudomonas cepacia in conjunction with a ruthenium complex has been shown to effectively resolve racemic allylic alcohols, producing homochiral allylic acetates with high optical purity and yields. organic-chemistry.org

Catalyst SystemAcyl DonorSubstrate TypeOutcome
Candida antarctica lipase B (CALB) and Ruthenium catalystNot specifiedSterically hindered allylic alcoholsOptically pure allylic acetates
Immobilized Pseudomonas cepacia lipase and Ruthenium complexp-Chlorophenyl acetate (B1210297)Aromatic and aliphatic allylic alcoholsHomochiral allylic acetates (>99% ee, 81-88% yield)
Novozym 435 and Ruthenium p-cymeneNot specifiedMethyl styryl carbinolEnantiopure (R)-allylic acetate (>68% yield, 80-97% ee)

Chirality Transfer Mechanisms in Reactions Involving the Compound

Chirality transfer refers to the process where the stereochemical information from a chiral molecule is passed on to the product of a reaction. In reactions involving enantiomerically pure this compound, the existing stereocenter can influence the formation of new stereocenters, leading to a specific stereoisomer of the product.

The mechanism of chirality transfer is dependent on the reaction type and conditions. The spatial arrangement of the substituents around the stereocenter of this compound can sterically hinder the approach of reagents from one face of the molecule, favoring attack from the other face. This directional control is fundamental to stereoselective synthesis. Understanding these chirality transfer phenomena at a molecular level is crucial for the rational design of synthetic routes to complex chiral molecules. rsc.org

Computational Chemistry and Theoretical Investigations of 1 O Tolylprop 2 En 1 Ol

Future Research Trajectories and Emerging Opportunities in the Chemistry of 1 O Tolylprop 2 En 1 Ol

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely prioritize the development of green and efficient methods for the synthesis of 1-o-tolylprop-2-en-1-ol and its derivatives. Current industrial production of basic allylic alcohols often relies on fossil fuels. ki.si The development of catalytic processes that are by-product-free and utilize abundant, renewable feedstocks is a primary challenge. nih.gov

Key areas for investigation include:

Catalytic Routes from Renewable Feedstocks: Inspired by methods to produce allyl alcohol from glycerol (B35011), research could explore the conversion of bio-based polyols into precursors for this compound. ki.sichemicalprocessing.com Formic-acid-mediated deoxygenation of glycerol has achieved high yields of allyl alcohol and could be adapted for more complex structures. chemicalprocessing.com

Atom-Economical Coupling Reactions: Nickel-catalyzed direct coupling of alkynes and methanol (B129727) presents a highly atom-economical route to allylic alcohols. nih.gov A similar strategy could be developed to couple o-tolylacetylene with a formaldehyde (B43269) equivalent.

Heterogeneous Catalysis: The use of reusable solid catalysts, such as MoO₃ on a TiO₂ support, has been shown to be effective for the dehydrative allylation of alcohols under solvent-free conditions. mdpi.com Designing a heterogeneous catalyst for the synthesis of this compound would offer significant advantages in terms of catalyst recovery and process sustainability.

Table 1: Potential Sustainable Synthetic Routes to this compound

Methodology Potential Precursors Key Advantages Relevant Research
Bio-based Conversion o-Tolyl-substituted glycerol analogue Utilizes renewable feedstocks, potentially lower environmental impact. ki.sichemicalprocessing.com
Nickel-Catalyzed Coupling o-Tolylacetylene, Methanol/Formaldehyde High atom-, step-, and redox-economy; direct access to the target structure. nih.gov
Ruthenium-Catalyzed Isomerization Readily available allylic ethers with an o-tolyl group Utilizes unconventional solvents like deep eutectic solvents; mild reaction conditions. rsc.org

Exploration of Undiscovered Reactivity Modes and Catalytic Cycles

The reactivity of this compound is ripe for exploration, with the potential for discovering novel transformations and catalytic cycles. The direct activation of the alcohol moiety, avoiding pre-functionalization, is a growing area of interest. mdpi.com

Future research could focus on:

Tandem Reactions: One-pot sequential reactions that combine multiple transformations offer significant efficiency gains. For example, a ruthenium-catalyzed redox isomerization of this compound could generate an in situ ketone, which could then be trapped by an organometallic reagent to form a tertiary alcohol. rsc.org

Directed Hydroformylation: The development of scaffolding ligands that can reversibly bind to the alcohol could enable highly regioselective hydroformylation, providing access to valuable β-hydroxy aldehydes and acids. nih.gov

Novel C-C and C-X Bond Formations: Computational studies have shed light on the mechanism of palladium-catalyzed amination of allylic alcohols, where a urea (B33335) co-catalyst facilitates the rate-limiting C-O oxidative addition. mdpi.com This understanding can be leveraged to design new catalytic systems for the reaction of this compound with a wider range of carbon and heteroatom nucleophiles.

Iron-Catalyzed Transformations: Iron carbonyls can catalyze the isomerization of allylic alcohols to enols, which can then participate in subsequent reactions like aldol (B89426) additions. nih.gov Exploring the iron-catalyzed reactivity of this compound could lead to new tandem isomerization-functionalization sequences.

Table 2: Potential Reactivity Modes for this compound

Reaction Type Catalyst System Potential Product Key Features
Tandem Isomerization-Addition Ruthenium(IV) complex Chiral tertiary alcohols One-pot, high atom economy, multiple bond formations. rsc.org
Directed Hydroformylation Rhodium with scaffolding ligand β-hydroxy aldehydes High regioselectivity, circumvents traditional protecting group strategies. nih.gov
Allylic Amination Palladium with phosphoramidite (B1245037) ligand Chiral allylic amines Direct use of the alcohol, potential for asymmetric variants. mdpi.com

Expansion of Stereoselective Applications in Complex Molecule Synthesis

The development of methods for the enantioselective synthesis of this compound would unlock its potential as a valuable chiral building block for the synthesis of complex molecules, such as polyketides and other natural products. nih.gov

Promising avenues for research include:

Asymmetric Carbonyl Vinylation: Ruthenium-JOSIPHOS catalysts have been used for the conversion of primary alcohols and alkynes into chiral allylic alcohols with excellent stereocontrol. nih.gov Applying this hydrogen auto-transfer methodology to the synthesis of chiral this compound from o-tolualdehyde and a vinylating agent would be a significant advance.

Enantioselective Addition to Aldehydes: The catalytic enantioselective vinylation of aldehydes is a powerful method for producing chiral allylic alcohols, which can then be used in further transformations like the Overman rearrangement to access valuable non-proteinogenic amino acids. organic-chemistry.org

Dynamic Kinetic Resolution: The combination of a lipase (B570770) for enantioselective acylation and a ruthenium complex for in situ racemization of the starting material allows for the conversion of a racemic allylic alcohol into a single enantiomer of the corresponding acetate (B1210297) in high yield and optical purity. organic-chemistry.org This approach could be highly effective for resolving racemic this compound.

Iterative Synthesis: Polypropionate structures, common in many bioactive natural products, are often assembled through iterative sequences. nih.gov Chiral this compound could serve as a key starting material in such iterative strategies, for example, through a sequence involving stereoselective epoxidation and subsequent ring-opening. nih.gov

Advanced in situ Spectroscopic Monitoring and Reaction Control

To fully develop and optimize the synthetic methodologies and catalytic systems described above, a detailed understanding of reaction mechanisms, kinetics, and the behavior of catalytic species is essential. Advanced in situ spectroscopic techniques are powerful tools for gaining this insight in real-time.

Future research on this compound should incorporate:

Real-Time NMR Spectroscopy: Techniques like InsightMR allow for the continuous monitoring of reactant consumption, product formation, and the appearance of intermediates, providing invaluable kinetic and mechanistic data. selectscience.net This would be particularly useful for complex catalytic cycles, such as those in tandem reactions or dynamic kinetic resolutions.

In situ IR and Raman Spectroscopy: These techniques can provide information about the bonding and structure of transient species, including catalyst-substrate complexes and short-lived intermediates, helping to elucidate reaction pathways.

Process Analytical Technology (PAT): The integration of in situ monitoring tools into reaction systems allows for precise control over reaction parameters (temperature, pressure, reactant addition) in real-time. This can lead to improved yields, selectivities, and safety, and is a key component of modern, efficient chemical manufacturing.

Table 3: In situ Monitoring Techniques for Studying Reactions of this compound

Technique Information Gained Potential Application
NMR Spectroscopy Reaction kinetics, intermediate identification, catalyst speciation. Optimizing catalytic cycles, elucidating reaction mechanisms. selectscience.net
Infrared (IR) Spectroscopy Functional group changes, detection of metal-carbonyl stretches in catalysts. Monitoring the progress of oxidations, reductions, and carbonylations.
Raman Spectroscopy Changes in C=C and C-O bonds, catalyst structure. Studying isomerization and addition reactions.

Theoretical Design and Prediction of New Transformations

Computational chemistry provides a powerful predictive tool that can guide and accelerate experimental research. By modeling reaction pathways and catalyst structures, theoretical studies can identify promising new transformations and optimize existing ones.

For this compound, theoretical approaches could be applied to:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map out the potential energy surfaces of proposed reaction mechanisms. This has been successfully applied to understand the role of additives in palladium-catalyzed aminations mdpi.com and to explore different pathways in iron-catalyzed isomerization-aldolization reactions. nih.gov

Catalyst Design: Computational screening can be used to design new ligands or catalysts with enhanced activity or selectivity for reactions involving this compound. By understanding the electronic and steric factors that govern catalysis, new systems can be rationally designed rather than discovered by trial and error.

Predicting Reactivity and Selectivity: Theoretical models can predict the likely outcome of unexplored reactions. For example, calculations could predict the regio- and stereoselectivity of various addition reactions to the double bond or substitution reactions at the alcohol carbon, allowing researchers to target the most promising avenues experimentally.

The continued synergy between computational prediction and experimental validation will be crucial for unlocking the full synthetic potential of this compound and other structurally related allylic alcohols.

Q & A

Q. What are the standard synthetic routes for 1-o-Tolylprop-2-en-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed Friedel-Crafts alkylation of o-tolyl derivatives with propenol precursors. Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature (60–80°C), and catalyst choice (e.g., H₂SO₄ vs. AlCl₃). Lower temperatures favor selectivity for the allylic alcohol product, while higher temperatures risk polymerization . Yield optimization requires rigorous monitoring via TLC or GC-MS to identify intermediates and byproducts.

Q. How can NMR spectroscopy distinguish this compound from its structural isomers?

  • Methodological Answer : 1{}^{1}H NMR analysis focuses on the vinyl proton (δ 5.2–5.8 ppm, doublet of doublets) and the benzylic hydroxyl group (δ 2.1–2.5 ppm, broad singlet). 13{}^{13}C NMR confirms the allylic alcohol carbon (δ 70–75 ppm) and aromatic carbons (δ 120–140 ppm). Comparison with computed spectra (e.g., using ACD/Labs or ChemDraw) resolves ambiguities from positional isomers .

Q. What are the recommended purity assessment protocols for this compound?

  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with elemental analysis (C, H, O). Purity >98% is achievable via recrystallization in ethyl acetate/hexane (3:1). Residual solvents (e.g., DCM) must be quantified via headspace GC-MS to meet ICH guidelines .

Advanced Research Questions

Q. How do stereochemical variations (e.g., E/Z isomerism) impact the reactivity of this compound in catalytic applications?

  • Methodological Answer : The E-isomer exhibits higher electrophilicity at the allylic position due to reduced steric hindrance, favoring nucleophilic additions (e.g., Grignard reactions). Z-isomers show preferential stabilization in polar aprotic solvents, as evidenced by DFT calculations (B3LYP/6-31G* basis set). Chiral HPLC (Chiralpak IA column) separates enantiomers for kinetic studies .

Q. What experimental strategies resolve contradictions in reported thermodynamic data (e.g., ΔHf) for this compound?

  • Methodological Answer : Discrepancies arise from varying calorimetric methods (e.g., bomb vs. solution calorimetry). Standardize measurements using DSC (differential scanning calorimetry) under inert atmospheres. Cross-validate with computational thermochemistry (Gaussian 16, CBS-QB3) to reconcile experimental and theoretical values .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model ligand-protein interactions. Focus on the hydroxyl and aryl moieties’ hydrogen-bonding potential. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics using UV-Vis spectrophotometry) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?

  • Methodological Answer : Stability varies with acid strength and solvent. In mild acids (pH 4–5, aqueous acetic acid), the compound undergoes slow hydrolysis to o-tolylpropanal. Strong acids (H₂SO₄, HCl) accelerate decomposition via carbocation rearrangements. Controlled kinetic studies (NMR time-course experiments) clarify degradation pathways .

Analytical Challenges

Q. What advanced techniques characterize trace impurities in this compound synthesis?

  • Methodological Answer : High-resolution LC-MS/MS (Q-TOF) identifies impurities at ppm levels. For non-volatile byproducts, use MALDI-TOF imaging. Compare fragmentation patterns with spectral libraries (e.g., NIST or MassBank) .

Toxicological Assessment

Q. What in vitro models assess the compound’s cytotoxicity for lab safety protocols?

  • Methodological Answer : Use human hepatocyte (HepG2) assays with MTT viability tests. EC₅₀ values are determined via dose-response curves (0.1–100 µM). Parallel Ames tests (Salmonella typhimurium strains) screen for mutagenicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.